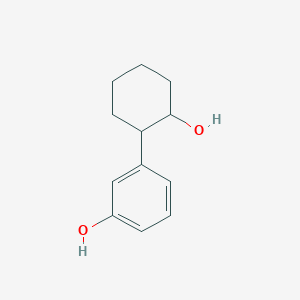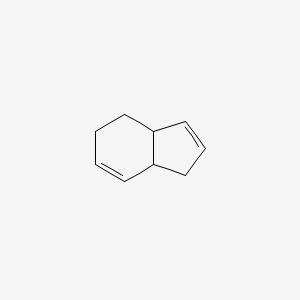
Propan-2-yl bis(4-methoxyphenyl)phosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl bis(4-methoxyphenyl)phosphinite is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinite group, which is a phosphorus atom bonded to an oxygen atom and two organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl bis(4-methoxyphenyl)phosphinite typically involves the reaction of 4-methoxyphenol with phosphorus trichloride, followed by the addition of isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Methoxyphenol+Phosphorus trichloride+Isopropanol→Propan-2-yl bis(4-methoxyphenyl)phosphinite
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl bis(4-methoxyphenyl)phosphinite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinite group to phosphine.
Substitution: The compound can participate in substitution reactions where the phosphinite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinites depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl bis(4-methoxyphenyl)phosphinite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propan-2-yl bis(4-methoxyphenyl)phosphinite involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Dimethylphenylphosphine: Another phosphine ligand with similar properties.
Diphenylphosphine: Known for its use in coordination chemistry.
Uniqueness
Propan-2-yl bis(4-methoxyphenyl)phosphinite is unique due to the presence of the methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable ligand in specific catalytic applications where electronic tuning is required.
Eigenschaften
CAS-Nummer |
63507-07-3 |
|---|---|
Molekularformel |
C17H21O3P |
Molekulargewicht |
304.32 g/mol |
IUPAC-Name |
bis(4-methoxyphenyl)-propan-2-yloxyphosphane |
InChI |
InChI=1S/C17H21O3P/c1-13(2)20-21(16-9-5-14(18-3)6-10-16)17-11-7-15(19-4)8-12-17/h5-13H,1-4H3 |
InChI-Schlüssel |
OUMMDRAYFNWESA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
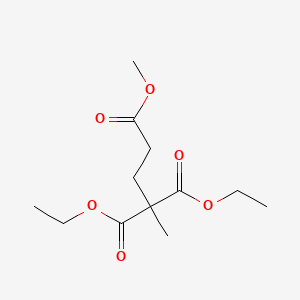
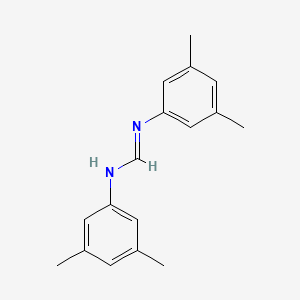
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
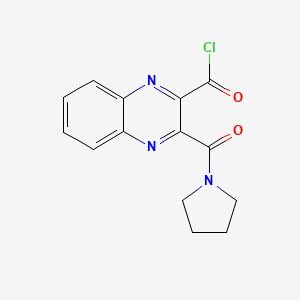


![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
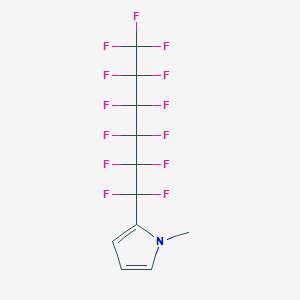
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
